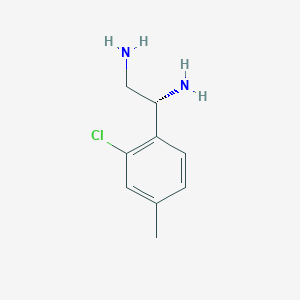
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a chloro-substituted aromatic ring and a diamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.
Reduction: Reduction of the aromatic ring or the chloro substituent can be achieved using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The chloro-substituted aromatic ring may also play a role in binding affinity and specificity.
Comparison with Similar Compounds
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, differing in its optical activity.
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1R) and (1S) enantiomers.
1-(2-Chloro-4-methylphenyl)ethane-1-amine: A related compound with a single amine group instead of a diamine.
Uniqueness: The (1R)-enantiomer is unique due to its specific chiral configuration, which can result in different biological activity and interactions compared to its (1S)-enantiomer or the racemic mixture. This specificity can be crucial in pharmaceutical applications where enantiomeric purity is often required for efficacy and safety.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
AKKQTIGOCNPSES-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CN)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















